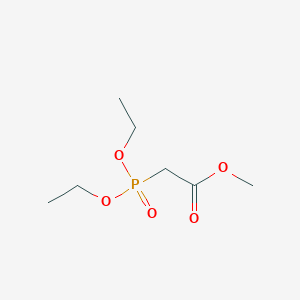
Methyltanshinonat
Übersicht
Beschreibung
Methyl tanshinonate is a compound derived from the roots of Salvia miltiorrhizaThis compound belongs to the class of abietane diterpenoids and is known for its significant pharmacological activities, including antioxidant, anti-inflammatory, and cardiovascular effects .
Wissenschaftliche Forschungsanwendungen
Methyl tanshinonate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: It is studied for its role in cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases, cancer, and inflammatory conditions.
Industry: It is used in the formulation of various pharmaceutical products
Wirkmechanismus
Target of Action
Methyltanshinonate, a tanshinone isolated from Salvia miltiorrhiza (S. miltiorrhiza) Bunge (Lamiaceae), has been identified as a potent inhibitor of the Mpro enzyme in SARS-CoV . This suggests that the Mpro enzyme in SARS-CoV could be a primary target of Methyltanshinonate. The Mpro enzyme plays a crucial role in the life cycle of the virus, making it a potential target for therapeutic interventions.
Mode of Action
Its inhibitory effect on the mpro enzyme suggests that it may interact with this enzyme, thereby disrupting the life cycle of sars-cov
Biochemical Pathways
Given its inhibitory effect on the mpro enzyme, it is likely that it affects the biochemical pathways related to the replication of sars-cov
Pharmacokinetics
The pharmacokinetic properties of Methyltanshinonate, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented in the literature. Therefore, it is difficult to outline its impact on bioavailability. Future research should focus on understanding these properties to optimize its therapeutic potential .
Result of Action
Its inhibitory effect on the mpro enzyme suggests that it may disrupt the life cycle of sars-cov, potentially leading to a decrease in viral replication
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence its action . Future research should investigate these factors to optimize the use of Methyltanshinonate as a therapeutic agent.
Biochemische Analyse
Biochemical Properties
Methyltanshinonate has antiplasmodial and antitrypanosomal activities . It interacts with enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it shows inhibitory activity against P388 cell in vitro .
Cellular Effects
Methyltanshinonate has significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Methyltanshinonate exerts its effects at the molecular level . It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it is a potent inhibitor of Mpro enzyme in SARS-CoV .
Temporal Effects in Laboratory Settings
The effects of Methyltanshinonate change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of Methyltanshinonate vary with different dosages in animal models .
Metabolic Pathways
Methyltanshinonate is involved in several metabolic pathways . It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl tanshinonate can be synthesized through various methods. One common approach involves the methanolic extraction of the crude compound from Salvia miltiorrhiza roots, followed by purification using silica gel column chromatography with a dichloromethane-methanol mixture as the elution solvent .
Industrial Production Methods
Industrial production of methyl tanshinonate often involves high-performance liquid chromatography (HPLC) to ensure high purity and yield. This method is preferred due to its efficiency and ability to produce large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl tanshinonate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of tanshinones, which exhibit different pharmacological activities. For example, hydroxytanshinone and tanshinone IIA are notable derivatives with significant biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydroxytanshinone
- Tanshinone IIA
- Tanshinone IIB
Uniqueness
Methyl tanshinonate is unique due to its specific molecular structure, which allows it to exhibit a broad range of pharmacological activities. Unlike other similar compounds, it has shown significant potential in reducing both the number and activity of osteoclasts, making it a promising candidate for treating bone resorption diseases .
Eigenschaften
CAS-Nummer |
18887-19-9 |
|---|---|
Molekularformel |
C20H18O5 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
methyl (6S)-1,6-dimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6-carboxylate |
InChI |
InChI=1S/C20H18O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,9H,4-5,8H2,1-3H3/t20-/m0/s1 |
InChI-Schlüssel |
YFDKIHAZVQFLRC-FQEVSTJZSA-N |
SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC |
Isomerische SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(C)C(=O)OC |
Kanonische SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC |
melting_point |
175-176°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of methyl tanshinonate and what is its molecular formula and weight?
A1: Methyl tanshinonate is a diterpene quinone with the molecular formula C20H18O5 and a molecular weight of 338.36 g/mol []. Its structure consists of a furan ring fused to a phenanthrene ring system, with a methyl ester group and two ketone groups as substituents [, ].
Q2: Can you elaborate on the reported biological activities of methyl tanshinonate?
A2: Methyl tanshinonate has demonstrated antiplasmodial and antitrypanosomal activity in vitro []. It also exhibits inhibitory effects on prostate cancer cell proliferation []. Further research is ongoing to fully understand its therapeutic potential.
Q3: How is methyl tanshinonate synthesized?
A4: Methyl tanshinonate can be synthesized through a Diels-Alder reaction of 3-methyl-4,5-benzofurandione with appropriately substituted vinylcyclohexenes [, ]. Ultrasound or high pressure can be used to promote this reaction and improve regioselectivity in favor of the desired isomer [, ].
Q4: What are the common impurities found in methyl tanshinonate preparations?
A5: While methyl tanshinonate is a natural product, impurities may arise during extraction and purification processes. Some identified impurities include sodium methyl tanshinonate sulfonate, sodium tanshinone I sulfonate, sodium 1,2-dehydro tanshinone IIA sulfonate, and sodium przewaquinone A sulfonate [].
Q5: What analytical techniques are employed for the characterization and quantification of methyl tanshinonate?
A6: Various spectroscopic techniques are used to characterize methyl tanshinonate, including UV, IR, MS, 1H NMR, and 13C NMR [, , ]. High-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) or mass spectrometry (MS) is commonly used for the separation and quantification of methyl tanshinonate in complex mixtures [, ].
Q6: Are there any studies on the stability of methyl tanshinonate under different conditions?
A6: While specific studies on the stability of methyl tanshinonate are limited within the provided research, it's crucial to investigate its stability under various conditions (temperature, pH, light exposure) to determine proper storage and formulation strategies.
Q7: Has there been any research on the pharmacokinetics and pharmacodynamics (PK/PD) of methyl tanshinonate?
A7: The provided research doesn't delve into detailed PK/PD studies of methyl tanshinonate. Investigating its absorption, distribution, metabolism, and excretion (ADME) profile is vital for understanding its behavior in vivo and guiding potential clinical applications.
Q8: What are the known sources of methyl tanshinonate besides Salvia miltiorrhiza?
A9: Besides Salvia miltiorrhiza, methyl tanshinonate has been isolated from Salvia przewalskii Maxim [, ]. It is also found as a constituent in Salvia trijuga Diels, albeit in a slightly different form known as trijuganone C, which is 15,16-dihydromethyltanshinonate [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


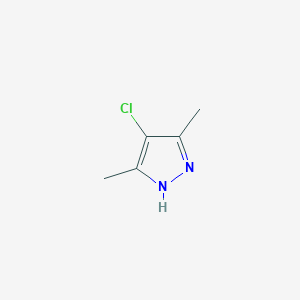
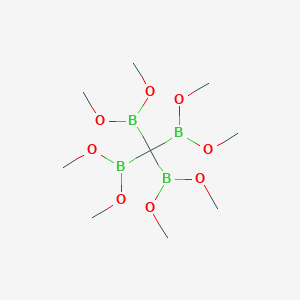
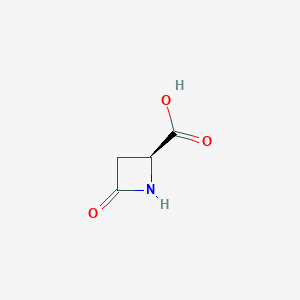
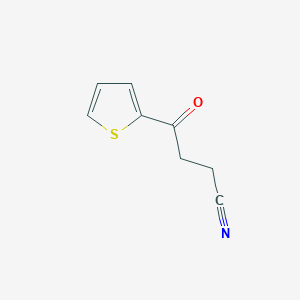

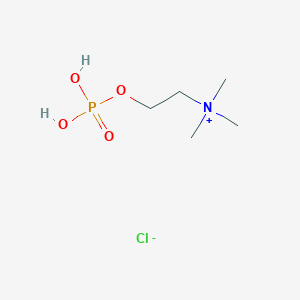
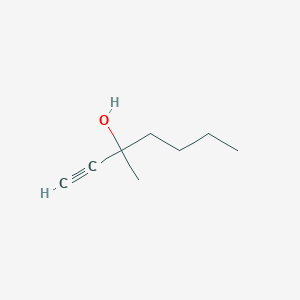
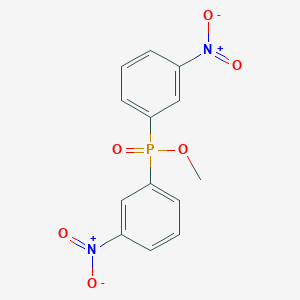
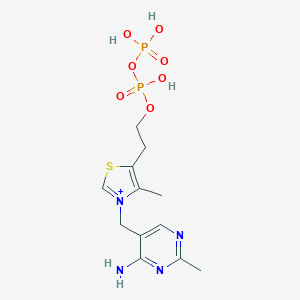

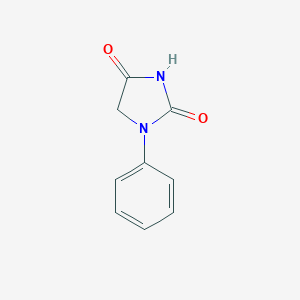
![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
